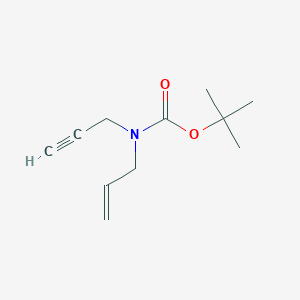
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death.
生化学的および生理学的効果
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and reduce the parasitemia in Plasmodium falciparum-infected mice.
実験室実験の利点と制限
The advantages of using 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine in lab experiments include its potential as a lead compound for drug discovery, its ability to induce apoptosis in cancer cells, and its inhibitory effect on the growth of Mycobacterium tuberculosis. The limitations of using this compound include its low solubility in water and its potential toxicity.
将来の方向性
There are several potential future directions for the research on 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine. These include the development of new derivatives of this compound with improved solubility and bioavailability, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as material science and agriculture.
In conclusion, 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a promising compound that has been studied extensively for its potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成法
The synthesis of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been achieved using various methods, including the reaction of ethyl 2-chloroacetate with 3-amino-5,6-dichloropyridine-2-carboxylic acid, followed by the removal of the carboxylic acid group using triethylamine. Another method involves the reaction of 3-amino-5,6-dichloropyridine-2-carboxylic acid with ethyl chloroformate, followed by the addition of triethylamine.
科学的研究の応用
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, tuberculosis, and malaria.
特性
CAS番号 |
136888-28-3 |
|---|---|
製品名 |
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine |
分子式 |
C12H14Cl2N2O4 |
分子量 |
321.15 g/mol |
IUPAC名 |
diethyl 2-(3-amino-5,6-dichloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-3-19-11(17)8(12(18)20-4-2)9-7(15)5-6(13)10(14)16-9/h5,8H,3-4,15H2,1-2H3 |
InChIキー |
AZRFBTBNWAKKDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC |
正規SMILES |
CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC |
同義語 |
Diethyl 2-(3-aMino-5,6-dichloropyridin-2-yl)Malonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)











